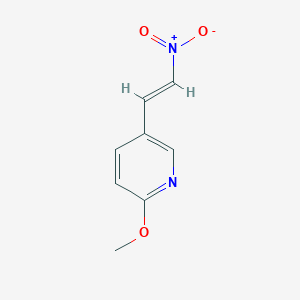

2-Methoxy-5-(2-nitroethenyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O3 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

2-methoxy-5-[(E)-2-nitroethenyl]pyridine |

InChI |

InChI=1S/C8H8N2O3/c1-13-8-3-2-7(6-9-8)4-5-10(11)12/h2-6H,1H3/b5-4+ |

InChI Key |

BGCZMKGDAYOJLO-SNAWJCMRSA-N |

Isomeric SMILES |

COC1=NC=C(C=C1)/C=C/[N+](=O)[O-] |

Canonical SMILES |

COC1=NC=C(C=C1)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 2 Methoxy 5 2 Nitroethenyl Pyridine

Reactivity Profile of the Pyridine (B92270) Ring System

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes it susceptible to nucleophilic attack but resistant to electrophilic substitution compared to benzene (B151609). The substituents at the C2 and C5 positions significantly modulate this intrinsic reactivity. The 2-methoxy group, an electron-donating group, partially counteracts the ring's electron deficiency, while the 5-(2-nitroethenyl) group, a powerful electron-withdrawing group, further deactivates the ring towards electrophiles and activates it towards nucleophiles.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a well-established transformation, particularly when good leaving groups are present at the 2- or 4-positions. stackexchange.comquimicaorganica.orgquora.com These positions are electronically favored for nucleophilic attack because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate. stackexchange.comquora.com

Common nucleophiles for this type of reaction include amines, alkoxides, and thiolates. For instance, studies on related methoxypyridines have shown that amination can be achieved using reagents like sodium hydride and an amine, displacing the methoxy (B1213986) group. ntu.edu.sg

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Pyridine Scaffolds

| Nucleophile | Reagent/Conditions | Expected Product Type |

|---|---|---|

| Amine (e.g., Piperidine) | NaH, LiI, THF, 60 °C | 2-Amino-5-(2-nitroethenyl)pyridine |

| Alkoxide (e.g., Sodium Ethoxide) | EtOH, Reflux | 2-Ethoxy-5-(2-nitroethenyl)pyridine |

This table is illustrative and based on general reactivity principles of substituted pyridines.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on pyridine is significantly more challenging than on benzene. The nitrogen atom deactivates the ring by induction and can be protonated under the acidic conditions often required for EAS, which further increases its deactivating effect.

| C6 | Deactivating (meta) | Deactivating (para) | Deactivating | Strongly deactivated |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize 2-Methoxy-5-(2-nitroethenyl)pyridine in such reactions, it would typically first need to be functionalized with a leaving group, such as a halide (Br, I) or a triflate.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. libretexts.org For instance, if a bromine atom were introduced at the C3 or C4 position of the pyridine ring, the resulting halopyridine could be coupled with various boronic acids. Conversely, the synthesis of 2-methoxy-5-pyridylboronic acid derivatives is known, allowing this scaffold to act as the organoboron partner in couplings with various aryl or vinyl halides. nih.gov Computational studies have explored the energetics of Suzuki-Miyaura reactions involving 2-methoxypyridine-3-boronic acid, highlighting the utility of this class of compounds. illinois.edu

Heck Reaction: The Heck reaction couples an organohalide with an alkene. organic-chemistry.orgwikipedia.org A halogenated derivative of this compound could react with various alkenes to introduce new carbon-carbon double bonds. The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org Intramolecular versions of the Heck reaction are also widely used to synthesize cyclic compounds. wikipedia.org

Stille Coupling: This reaction involves the coupling of an organohalide with an organotin compound. While effective, the toxicity of organotin reagents has led to a preference for other methods like the Suzuki coupling. libretexts.org

Table 3: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst/Base (Typical) | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura | Halopyridine + Boronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | Synthesis of biaryl compounds |

| Heck | Halopyridine + Alkene | Pd(OAc)₂ / PPh₃ / Et₃N | Alkene substitution |

| Stille | Halopyridine + Organostannane | Pd(PPh₃)₄ | Synthesis of complex organic molecules |

This table assumes the initial halogenation of the this compound ring system.

Transformations Involving the 2-Methoxy Group

The methoxy group at the C2 position is not merely a passive substituent; it can actively participate in chemical transformations, either through cleavage of the ether bond or by acting as a leaving group in substitution reactions.

Ether Cleavage Reactions

The cleavage of aryl methyl ethers is a common transformation in organic synthesis, typically used to unmask a phenol (B47542) or, in this case, a pyridinol. This is generally achieved under harsh conditions using strong acids.

Using Hydrogen Halides (HBr or HI): Treatment of 2-methoxypyridine (B126380) derivatives with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures can cleave the ether bond. transformationtutoring.comlibretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a good leaving group (methanol). masterorganicchemistry.com The halide ion then attacks the methyl group in an SN2 reaction to produce methyl halide and the corresponding 2-hydroxypyridine (B17775) (which exists in equilibrium with its 2-pyridone tautomer). libretexts.org

Using Lewis Acids (BBr₃): Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers, often under milder conditions than HBr or HI. masterorganicchemistry.comnih.govorgsyn.org The reaction mechanism involves the formation of an adduct between the Lewis acidic boron and the ether oxygen. nih.gov Subsequent transfer of a bromide ion to the methyl group results in the cleavage of the carbon-oxygen bond. This method is often preferred for its high efficiency and tolerance of other functional groups. nih.gov More recent studies have shown that selective demethylation of methoxypyridines in the presence of other methoxyarenes can be achieved using specific reagents like L-selectride. thieme-connect.com

Table 4: Common Reagents for Ether Cleavage of 2-Methoxypyridine

| Reagent | Typical Conditions | Mechanism | Product |

|---|---|---|---|

| Hydroiodic Acid (HI) | Acetic Acid, Reflux | Acid-catalyzed SN2 | 2-Hydroxypyridine/2-Pyridone |

| Hydrobromic Acid (HBr) | Aqueous, Reflux | Acid-catalyzed SN2 | 2-Hydroxypyridine/2-Pyridone |

| Boron Tribromide (BBr₃) | CH₂Cl₂, 0 °C to RT | Lewis acid-mediated | 2-Hydroxypyridine/2-Pyridone |

Substitution Reactions of the Methoxy Group

As mentioned in section 3.1.1, the 2-methoxy group can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The C2 position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. stackexchange.com This activation is enhanced by the presence of the 5-nitroethenyl group.

A variety of nucleophiles can displace the methoxy group. For example, amination of methoxypyridines has been successfully achieved using sodium hydride in the presence of lithium iodide with various amines. ntu.edu.sg This protocol provides a transition-metal-free method for the synthesis of aminopyridines. The reaction proceeds smoothly at the C2 position without the need for an additional electron-withdrawing group, although the presence of one, as in the title compound, would further facilitate the reaction. ntu.edu.sg

Oxidation Reactions of the Methoxy Group

The methoxy group (-OCH₃) on the pyridine ring is generally stable, but it can undergo specific oxidative transformations, most notably demethylation, which involves the removal of the methyl group to yield a hydroxyl group. This conversion is a crucial reaction in synthetic chemistry, often requiring specific reagents to achieve chemoselectivity, particularly in complex molecules.

While direct oxidation of the methoxy group to other functional groups is less common, its cleavage via nucleophilic demethylation is a well-established method. thieme-connect.com Studies on various methoxypyridine derivatives have shown that reagents like L-selectride can effectively and chemoselectively remove the methyl group. thieme-connect.com This reaction is sensitive to the position of the methoxy group on the pyridine ring, with different isomers exhibiting varied reactivity. thieme-connect.com For instance, the demethylation of a 4-methoxypyridine (B45360) can be achieved without affecting a methoxy group on a benzene ring within the same molecule, highlighting the high degree of selectivity possible. thieme-connect.com

The reaction typically proceeds by nucleophilic attack of the reagent on the methyl carbon, leading to the cleavage of the O-CH₃ bond. The conditions often involve refluxing the substrate with the demethylating agent in a suitable solvent like tetrahydrofuran (B95107) (THF). thieme-connect.comthieme-connect.com

Table 1: Reagents for Demethylation of Methoxyarenes

| Reagent | Conditions | Comments |

|---|---|---|

| L-selectride | THF, reflux | High chemoselectivity for methoxypyridines over anisoles. thieme-connect.comthieme-connect.com |

| Boron tribromide (BBr₃) | Dichloromethane, low temp. | Strong Lewis acid, less selective, often used for global demethylation. thieme-connect.com |

| Pyridinium chloride | High temperature (melt) | Common but requires harsh conditions and lacks regioselectivity. google.com |

Reactions of the 5-(2-nitroethenyl) Moiety

The 5-(2-nitroethenyl) substituent is a highly versatile functional group due to the electron-withdrawing nature of the nitro group, which activates the adjacent carbon-carbon double bond. This activation facilitates a variety of transformations, including reduction of the nitro group and addition reactions across the ethenyl unit.

The reduction of the nitro group in the nitroethenyl moiety to a primary amine is a fundamental transformation that yields valuable β-aminoethylpyridine derivatives. A variety of reducing agents and methods can be employed for this conversion, ranging from catalytic hydrogenation to the use of metallic reagents. wikipedia.org

Catalytic hydrogenation is a widely used and efficient method. For the related compound 2-methoxy-5-nitropyridine (B154726), reduction to 2-methoxy-5-aminopyridine is successfully achieved using hydrogen gas with a 10% Palladium on carbon (Pd/C) catalyst in methanol (B129727). google.com This method is often clean and high-yielding. google.com Other common catalytic systems include Raney nickel and platinum(IV) oxide. wikipedia.orgcommonorganicchemistry.com

Chemical reduction methods offer alternatives that can be advantageous depending on the presence of other functional groups in the molecule. Reagents such as iron or zinc metal in acidic media (e.g., acetic acid or ammonium (B1175870) chloride) are effective for reducing nitro groups. wikipedia.orgcommonorganicchemistry.com For aliphatic nitro compounds, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that converts them to amines. commonorganicchemistry.com

Table 2: Selected Methods for Nitro Group Reduction

| Method/Reagent | Substrate Type | Product | Key Features |

|---|---|---|---|

| H₂ / Pd/C | Aromatic & Aliphatic Nitro | Amine | High efficiency, widely used, can affect other functional groups. google.comcommonorganicchemistry.com |

| H₂ / Raney Nickel | Aromatic & Aliphatic Nitro | Amine | Useful when dehalogenation is a concern. commonorganicchemistry.com |

| Fe / Acid | Aromatic & Aliphatic Nitro | Amine | Mild conditions, tolerates other reducible groups. commonorganicchemistry.com |

| Zn / Acid or NH₄Cl | Aromatic & Aliphatic Nitro | Amine or Hydroxylamine | Reaction outcome can be controlled by conditions. wikipedia.orgcommonorganicchemistry.com |

The carbon-carbon double bond in the 5-(2-nitroethenyl) moiety is electron-deficient and thus highly susceptible to nucleophilic attack and cycloaddition reactions.

Nitroalkenes, such as this compound, are excellent Michael acceptors. wikipedia.org They readily undergo conjugate addition reactions with a wide range of nucleophiles. This reaction involves the addition of a nucleophile to the β-carbon of the nitroethenyl group, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The resulting intermediate carbanion is stabilized by the nitro group.

The scope of nucleophiles includes organometallic reagents, enamines, and heteroatomic nucleophiles like amines and thiols. For olefinic pyridines, it has been shown that organolithium reagents can add effectively, and the resulting anionic intermediates can be trapped with electrophiles. nsf.gov This highlights the potential to form complex structures by first performing a Michael addition and then quenching with a second electrophile.

The activated double bond of nitroalkenes makes them valuable partners in various cycloaddition reactions. They can function as potent dienophiles in [4+2] cycloadditions (Diels-Alder reactions) or as dipolarophiles in [3+2] cycloadditions. wikipedia.orgacs.org

In the context of 1,3-dipolar cycloadditions, the nitroethenyl group can react with 1,3-dipoles such as nitrones or azomethine ylides. wikipedia.orgmdpi.com The reaction of a nitrone with an alkene leads to the formation of an isoxazolidine (B1194047) ring. wikipedia.org Similarly, studies on nitropyridines have shown that they can react with N-methyl azomethine ylide. The dipole adds across the activated C=C bond, and subsequent elimination of nitrous acid (HNO₂) can lead to the formation of a pyrroline (B1223166) ring fused or attached to the pyridine system. mdpi.comnih.gov The feasibility and outcome of these reactions can be influenced by substituents on the pyridine ring. mdpi.com

Table 3: Cycloaddition Reactions of Nitroalkenes

| Reaction Type | Reactant Partner | Product |

|---|---|---|

| [4+2] Cycloaddition | Diene (e.g., 2-amino-1,3-butadiene) | 4-Nitrocyclohexene derivative acs.org |

| [3+2] Cycloaddition | Nitrone (1,3-dipole) | Isoxazolidine wikipedia.org |

The 5-(2-nitroethenyl) moiety of the title compound is synthetically accessed through the Henry reaction, also known as the nitroaldol reaction. wikipedia.orgorganic-chemistry.org This reaction is a classic carbon-carbon bond-forming method that involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. wikipedia.org

In this specific case, this compound is prepared by the reaction of 2-methoxy-5-formylpyridine (the aldehyde component) with nitromethane (B149229) (the nitroalkane component). The initial reaction forms a β-nitro alcohol intermediate. This intermediate is typically not isolated but is subsequently dehydrated under the reaction conditions to yield the final nitroalkene product. organic-chemistry.org The Henry reaction is a powerful tool in organic synthesis because its products, β-nitro alcohols and nitroalkenes, are versatile intermediates that can be converted into other valuable functional groups like β-amino alcohols or α-nitro ketones. wikipedia.org

Reactivity with Specific Nucleophiles (e.g., Sulfur and Nitrogen Nucleophiles)

The electrophilic character of the β-carbon in the nitroethenyl group makes this compound susceptible to attack by a variety of nucleophiles, particularly soft nucleophiles like those centered on sulfur and nitrogen. This reactivity is primarily governed by the Michael addition mechanism, a conjugate addition process common to α,β-unsaturated nitro compounds. worktribe.com

Sulfur Nucleophiles: Sulfur-based nucleophiles are known for their high reactivity towards nitroalkenes. Thiols, for instance, can readily add across the double bond to form thioether derivatives. The reaction is typically base-catalyzed, which enhances the nucleophilicity of the thiol by converting it to the corresponding thiolate anion. The general reactivity sequence for some sulfur nucleophiles has been established in reactions with other electrophiles, suggesting a similar trend with nitroalkenes: SO₃²⁻ > MeS⁻ > S₂O₃²⁻ ≫ SC(NH₂)₂ > SCN⁻. rsc.org

Nitrogen Nucleophiles: Nitrogen nucleophiles, such as primary and secondary amines, also participate in Michael additions with this compound. These reactions lead to the formation of β-amino-nitroalkane derivatives. The pyridine ring itself, particularly when activated by electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). While the nitroethenyl group is not directly on the ring, its electron-withdrawing nature can influence the ring's reactivity. Nucleophilic amination of methoxypyridines, often facilitated by strong bases, provides a route to aminopyridine derivatives. ntu.edu.sg

The table below summarizes the expected products from the reaction of this compound with representative sulfur and nitrogen nucleophiles.

| Nucleophile | Reagent Example | Expected Product Structure | Product Class |

| Sulfur | |||

| Thiolate | Sodium thiomethoxide (NaSMe) | β-Thioether-nitroalkane | |

| Sulfite (B76179) | Sodium sulfite (Na₂SO₃) | β-Sulfonate-nitroalkane | |

| Nitrogen | |||

| Primary Amine | Butylamine (CH₃(CH₂)₃NH₂) | N-alkyl-β-amino-nitroalkane | |

| Secondary Amine | Piperidine (C₅H₁₀NH) | N,N-dialkyl-β-amino-nitroalkane |

Vicarious Nucleophilic Substitution Reactions

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitropyridines. wikipedia.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile bearing a leaving group at the nucleophilic center. organic-chemistry.org The nitro group on the pyridine ring strongly activates the aromatic system towards this type of transformation, directing the substitution to positions ortho and para to itself.

In the case of this compound, the nitroethenyl group acts as a deactivating meta-director in electrophilic substitutions but as an activating group for nucleophilic attack. The VNS reaction is anticipated to occur on the pyridine ring. The mechanism involves the addition of a carbanion (stabilized by an electron-withdrawing group and carrying a leaving group) to the ring, followed by a base-induced β-elimination of the leaving group to restore aromaticity. nih.gov

Potential carbanions for VNS reactions with this compound include those derived from chloromethyl phenyl sulfone or similar reagents. kuleuven.be The substitution pattern on the pyridine ring would be dictated by the combined electronic effects of the methoxy group (ortho, para-directing for electrophilic attack, but can influence nucleophilic attack) and the powerful activating effect of the nitro group. The reaction typically proceeds ortho and para to the nitro functionality. scispace.com

| Carbanion Precursor | Nucleophile | Leaving Group | Expected Product |

| Chloromethyl phenyl sulfone | ⁻CH(Cl)SO₂Ph | Cl⁻ | 2-Methoxy-5-(2-nitroethenyl)-x-(phenylsulfonylmethyl)pyridine |

| Trimethylsulfoxonium iodide | ⁻CH₂S(O)(CH₃)₂ | (CH₃)₂SO | 2-Methoxy-5-methyl-x-(2-nitroethenyl)pyridine |

| Chloroform | ⁻CCl₃ | Cl⁻ | 2-(Dichloromethyl)-x-methoxy-5-(2-nitroethenyl)pyridine |

Derivatization Strategies and Analogue Synthesis

The rich functionality of this compound provides multiple avenues for derivatization and the synthesis of a wide array of analogues. These strategies can target the nitroalkene moiety, the pyridine ring, or the methoxy group.

Modifications of the Nitroalkene Group:

Reduction: The nitro group can be selectively reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C), which would yield 2-aminoethylpyridine derivatives. google.com This opens up possibilities for further functionalization, like amide or sulfonamide formation.

Cycloadditions: The electron-deficient double bond can participate in cycloaddition reactions, such as [3+2] or [4+2] cycloadditions, to construct various heterocyclic systems.

Conjugate Addition: As discussed in section 3.3.3, a wide range of nucleophiles can be added to the β-position, allowing for the introduction of diverse functional groups.

Modifications of the Pyridine Ring:

Nucleophilic Aromatic Substitution (SNAr): While the methoxy group is not an excellent leaving group, under certain conditions, it can be displaced by strong nucleophiles. More commonly, functionalization occurs via VNS reactions as detailed in section 3.3.4.

Metal-Catalyzed Cross-Coupling: If a halogen were introduced onto the pyridine ring, it could serve as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form C-C or C-heteroatom bonds, leading to highly functionalized pyridine analogues. ijpsonline.com

Synthesis of Analogues: The synthesis of analogues can involve building the pyridine ring from different precursors or modifying the existing structure. For example, replacing the methoxy group with other alkoxy or aryloxy groups can be achieved through nucleophilic substitution of a corresponding halopyridine precursor. researchgate.net The synthesis of various imidazo[1,2-a]pyridine (B132010) analogues has been reported, demonstrating the versatility of the pyridine core in building complex heterocyclic systems. nih.gov Similarly, thieno[2,3-b]pyridine (B153569) derivatives with diverse functionalities have been synthesized, showcasing pathways to construct fused ring systems. mdpi.com

The following table outlines potential derivatization strategies and the resulting classes of compounds.

| Reaction Type | Target Moiety | Reagents/Conditions | Product Class |

| Reduction | Nitroalkene | H₂, Pd/C | Aminopyridines |

| Michael Addition | Nitroalkene | Various Nucleophiles (R-SH, R₂NH) | Functionalized Nitroalkanes |

| VNS | Pyridine Ring | Carbanions with leaving groups | C-H Functionalized Pyridines |

| SNAr | Methoxy Group | Strong Nucleophiles | Substituted Pyridines |

These strategies highlight the potential of this compound as a versatile platform for the synthesis of a diverse library of compounds with potential applications in various fields of chemical research.

Spectroscopic and Structural Data for this compound Remains Elusive in Publicly Available Scientific Literature

While information exists for related precursor compounds such as 2-Methoxy-5-nitropyridine and 2-Methoxypyridine, this data cannot be extrapolated to definitively characterize the target molecule, This compound , without violating scientific standards of accuracy and specificity. The introduction of the nitroethenyl group significantly alters the electronic and structural properties of the molecule, meaning its spectral characteristics would be unique.

Consequently, it is not possible to provide the detailed analysis outlined in the user's request, which includes:

Advanced Spectroscopic and Structural Elucidation of 2 Methoxy 5 2 Nitroethenyl Pyridine

X-ray Crystallography for Solid-State Molecular Structure Determination:There is no indication in the available literature that the single-crystal X-ray structure of this compound has been determined.

Until dedicated research on the synthesis and characterization of 2-Methoxy-5-(2-nitroethenyl)pyridine is published, a detailed and accurate article on its advanced spectroscopic and structural properties cannot be generated.

Detailed Structural and Spectroscopic Data for this compound Not Currently Available in Publicly Accessible Crystallographic Databases.

A comprehensive search for the crystallographic data of the chemical compound this compound, required for a detailed analysis of its molecular geometry and supramolecular structure, has not yielded specific experimental results. Advanced spectroscopic and structural elucidation, as outlined in the requested article structure, is contingent upon the availability of single-crystal X-ray diffraction data. This foundational data provides the precise three-dimensional coordinates of atoms within the crystal lattice, from which bond lengths, bond angles, torsion angles, and non-covalent interactions can be accurately determined.

At present, the specific bond lengths, bond angles, and torsion angles for this compound have not been reported in the searched scientific literature or crystallographic databases. Consequently, a detailed analysis under the sections of Bond Lengths and Angles Analysis (4.4.1) and Torsion Angle Conformation Assessment (4.4.2) cannot be provided.

Furthermore, the investigation of the supramolecular assembly and non-covalent interactions, including Hydrogen Bonding Networks (4.4.3.1), potential Halogen Bonding and π-Stacking Interactions (4.4.3.2), and C-H···O Short Contacts (4.4.3.3), is intrinsically linked to the crystal packing of the molecule. Without experimental crystallographic data, a scientifically accurate description of these features for this compound cannot be generated.

While theoretical calculations could provide estimations of these parameters, such computational data would not meet the requirement for an article based on detailed, research-backed findings from experimental sources. The generation of the requested interactive data tables is also precluded by the absence of this primary experimental data.

Therefore, until the crystal structure of this compound is determined and published, a comprehensive and scientifically rigorous article focusing on its advanced spectroscopic and structural elucidation, as per the specified outline, cannot be produced.

Computational Chemistry and Theoretical Studies on 2 Methoxy 5 2 Nitroethenyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties. For 2-Methoxy-5-(2-nitroethenyl)pyridine, methods like Density Functional Theory (DFT) and ab initio calculations are employed to model its behavior at the atomic and electronic levels.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and determining electronic properties.

For the related compound (E)-2-methoxy-5-(2-nitrovinyl)pyridine, DFT calculations have been performed using the B3LYP functional with a 6-311++G(d,p) basis set. These calculations are instrumental in determining the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized geometry. The results of such calculations provide precise bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be elucidated through DFT. The MEP map is particularly useful as it highlights the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting how the molecule will interact with other chemical species. For instance, in (E)-2-methoxy-5-(2-nitrovinyl)pyridine, the MEP analysis shows a significant negative potential around the oxygen atoms of the nitro group, indicating these are prime sites for electrophilic attack.

Ab Initio Methods for High-Accuracy Predictions

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's chemical reactivity and electronic transitions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations

The HOMO represents the outermost orbital containing electrons and acts as an electron donor. The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties.

For (E)-2-methoxy-5-(2-nitrovinyl)pyridine, the HOMO is primarily localized over the nitrovinyl moiety, while the LUMO is distributed across the entire molecule. The calculated energies for these orbitals are essential for understanding the molecule's electronic behavior.

| Orbital | Energy (eV) |

| HOMO | -7.21 |

| LUMO | -3.42 |

| Energy Gap (ΔE) | 3.79 |

Data derived from DFT calculations on (E)-2-methoxy-5-(2-nitrovinyl)pyridine.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The relatively moderate gap of 3.79 eV for (E)-2-methoxy-5-(2-nitrovinyl)pyridine indicates a stable molecule with moderate reactivity.

Electrophilicity and Nucleophilicity Indices

Global reactivity descriptors derived from conceptual DFT, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These indices provide a quantitative measure of a molecule's reactivity.

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

For (E)-2-methoxy-5-(2-nitrovinyl)pyridine, these parameters have been calculated from the HOMO and LUMO energies.

| Reactivity Index | Value (eV) | Formula |

| Electronegativity (χ) | 5.315 | -(EHOMO + ELUMO)/2 |

| Chemical Hardness (η) | 1.895 | (ELUMO - EHOMO)/2 |

| Global Electrophilicity (ω) | 7.45 | χ2 / (2η) |

Data derived from DFT calculations on (E)-2-methoxy-5-(2-nitrovinyl)pyridine.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The potential energy landscape maps the energy of the molecule as a function of these conformational changes. Identifying the lowest energy conformer is crucial as it represents the most stable and populated structure of the molecule under thermal equilibrium. While detailed conformational analysis and energy landscape studies for this compound were not found in the specific literature searched, such studies would typically involve systematically rotating key dihedral angles and calculating the energy at each step to identify stable conformers and the energy barriers between them.

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting various spectroscopic parameters, which can aid in the identification and characterization of compounds. DFT and its time-dependent extension (TD-DFT) are standard tools for calculating vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

For pyridine (B92270) derivatives, DFT calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) have shown good agreement with experimental spectroscopic data. researchgate.net

Vibrational Spectra (FT-IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. For 2-hydroxy-5-methyl-3-nitropyridine, DFT calculations were used to simulate the infrared spectrum, which showed good correlation with experimental results. researchgate.net A similar analysis for this compound would involve geometry optimization followed by frequency calculations, allowing for the assignment of specific vibrational modes to the observed spectral bands.

NMR Spectra (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. researchgate.netresearchgate.net Studies on compounds like 2-methoxy-3-(trifluoromethyl)pyridine (B55313) have demonstrated the utility of this method in predicting ¹H and ¹³C NMR spectra. researchgate.netjocpr.com Such calculations for this compound would provide theoretical chemical shifts that could be compared with experimental data to confirm its structure.

Electronic Spectra (UV-Vis): TD-DFT is the method of choice for predicting electronic absorption spectra. researchgate.net It calculates the excitation energies and oscillator strengths of electronic transitions. For various styrylpyridine compounds, TD-DFT has been used to calculate the maximum absorption wavelengths, showing good correlation with experimental values. researchgate.net This type of analysis for this compound would help in understanding its electronic structure and the nature of its electronic transitions, likely dominated by π → π* transitions within the conjugated system.

A hypothetical table of predicted spectroscopic data for this compound, based on typical computational results for similar molecules, is presented below.

| Spectroscopic Technique | Predicted Parameter | Typical Calculated Values for Similar Compounds |

| FT-IR | C=C stretch (ethenyl) | ~1620-1640 cm⁻¹ |

| NO₂ asymmetric stretch | ~1500-1550 cm⁻¹ | |

| NO₂ symmetric stretch | ~1330-1360 cm⁻¹ | |

| C-O-C stretch (methoxy) | ~1240-1270 cm⁻¹ | |

| ¹H NMR | Vinyl protons | δ 6.5-8.0 ppm |

| Pyridine ring protons | δ 7.0-9.0 ppm | |

| Methoxy (B1213986) protons | δ 3.9-4.2 ppm | |

| ¹³C NMR | Pyridine ring carbons | δ 110-165 ppm |

| Vinyl carbons | δ 120-140 ppm | |

| Methoxy carbon | δ 55-60 ppm | |

| UV-Vis | λmax (π → π* transition) | ~300-350 nm |

Note: This table is illustrative and contains expected ranges based on computational studies of analogous compounds, not specific calculated values for this compound.

Investigation of Molecular Interactions and Binding Affinities (Theoretical Aspects)

Theoretical studies are invaluable for exploring how a molecule like this compound interacts with other molecules, including biological targets like proteins. These investigations are fundamental to fields like drug discovery and materials science.

Computational techniques such as molecular docking are used to predict the preferred orientation of a molecule when bound to a receptor, forming a stable complex. researchgate.net For related pyridine derivatives, molecular docking simulations have been performed to assess their binding affinity with key proteins. researchgate.net The results of these simulations provide insights into the binding modes and the specific interactions—such as hydrogen bonds, hydrophobic interactions, and π–π stacking—that stabilize the complex.

Further analysis using methods like Hirshfeld surface analysis can decode a molecule's spatial attributes and quantify intermolecular interactions in a crystal structure. mdpi.com Energy framework computations and DFT can elucidate the prevailing forces and identify molecular reactivity descriptors. mdpi.com For this compound, these analyses would reveal key interaction points, such as the potential for the nitro group's oxygen atoms to act as hydrogen bond acceptors and the pyridine ring to engage in π–π stacking. Such theoretical investigations provide a deep understanding of the molecule's potential for forming specific, stable interactions, which is crucial for designing new materials or potential therapeutic agents.

Exploration of Biological Activities and Molecular Interactions of 2 Methoxy 5 2 Nitroethenyl Pyridine Derivatives

General Biological Relevance of Substituted Pyridines and Nitroalkenes as Chemical Scaffolds

Substituted pyridines and nitroalkenes represent two classes of chemical scaffolds with significant and diverse biological relevance in medicinal chemistry. The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a privileged substructure found in numerous pharmaceuticals and natural products. researchgate.net Its presence is associated with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antimalarial properties. researchgate.netmdpi.comtandfonline.com The versatility of the pyridine nucleus allows for substitutions at various positions, leading to a broad range of biological effects. nih.govresearchgate.net For instance, different derivatives have been developed as agents targeting enzymes and receptors involved in conditions like cancer, microbial infections, and cardiovascular diseases. tandfonline.comnih.gov The biological importance of pyridines is underscored by their inclusion in clinically approved drugs and numerous compounds undergoing clinical development. researchgate.netnih.gov

Nitroalkenes, on the other hand, are characterized by a nitro group attached to a carbon-carbon double bond. This functional group confers unique chemical and biological properties, acting as potent electrophiles. researchgate.net In biological systems, nitroalkenes can participate in Michael addition reactions with nucleophilic residues in proteins, such as cysteine and histidine, thereby modulating cellular signaling pathways. researchgate.net Naturally occurring nitroalkenes, like nitrated fatty acids, are involved in endogenous anti-inflammatory signaling. nih.gov The nitro group itself is a key feature in many therapeutic agents, contributing to their pharmacodynamic and pharmacokinetic profiles. svedbergopen.comnih.gov It is found in drugs with antibacterial, antiparasitic, and anticancer activities. nih.govacs.org The reactivity and biological effects of nitro-containing compounds often depend on the reduction of the nitro group within cells, which can lead to the generation of reactive nitrogen species that contribute to their therapeutic action. nih.gov The combination of a substituted pyridine ring and a nitroalkene functional group in a single molecule, such as in 2-Methoxy-5-(2-nitroethenyl)pyridine, suggests the potential for multifaceted biological activities.

Enzyme Inhibition Studies of Analogues and Derivatives

The unique structural features of this compound derivatives make them candidates for interaction with various biological targets, including enzymes that are crucial for cellular function and disease progression. Research into analogous and derivative compounds has revealed inhibitory activities against several key enzyme families.

Protein tyrosine kinases (PTKs) are a large family of enzymes that play a critical role in cellular signal transduction pathways regulating growth, differentiation, and survival. scilit.com Dysregulation of PTK activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. Pyridine-containing heterocyclic structures, such as pyrido[2,3-d]pyrimidines, have been identified as potent inhibitors of PTKs. scilit.com For example, certain pyrido[3,4-d]pyrimidine (B3350098) derivatives have been optimized as irreversible inhibitors of the epidermal growth factor receptor (EGFR) family of tyrosine kinases. researchgate.net

The Janus kinase (JAK) family, a group of non-receptor tyrosine kinases, includes TYK2, which is involved in immune signaling and is a target for autoimmune diseases. semanticscholar.orgnih.gov Selective inhibition of TYK2 is challenging due to the high homology among JAK family members. semanticscholar.orgnih.gov However, derivatives based on pyridine-containing scaffolds have been designed as highly selective allosteric inhibitors of TYK2 by targeting its pseudokinase (JH2) domain, demonstrating the potential of this chemical class in achieving isoform-specific kinase inhibition. semanticscholar.orgnih.gov The mechanism of action for such inhibitors often involves binding to the enzyme's active site, which can interfere with downstream signaling pathways essential for cell proliferation and survival.

ATP synthase is a fundamental enzyme responsible for the majority of cellular ATP production through oxidative phosphorylation. researchgate.netajrconline.org Its inhibition can lead to energy deprivation and cell death, making it a viable target for antimicrobial and anticancer agents. researchgate.netnih.gov A variety of natural and synthetic compounds, including those with heterocyclic scaffolds, have been shown to inhibit ATP synthase. ajrconline.orgnih.gov

Polyphenolic compounds, for instance, are known to bind to and inhibit ATP synthase. researchgate.netnih.gov The position of hydroxyl and nitro groups on these molecules can be critical for their binding affinity and inhibitory activity. researchgate.net Bedaquiline, a drug with a diarylquinoline scaffold, effectively treats mycobacterial infections by targeting the proton pump of the mycobacterial ATP synthase. nih.gov This highlights the potential for compounds with related heterocyclic structures to selectively inhibit bacterial ATP synthase over its human mitochondrial counterpart. nih.gov The inhibition of ATP synthase by small molecules can occur through various mechanisms, including binding to different subunits of the F1 or F0 motor components, which disrupts the enzyme's rotary mechanism and halts ATP synthesis. nih.govnih.gov

DNA topoisomerases are essential enzymes that manage the topological state of DNA during critical cellular processes like replication and transcription. nih.gov Topoisomerase II (TOP2) functions by creating transient double-strand breaks in the DNA to allow another DNA segment to pass through, after which it reseals the break. nih.gov This enzyme is a well-established target for anticancer drugs, known as TOP2 poisons, which stabilize the TOP2-DNA cleavage complex, leading to permanent DNA double-strand breaks and subsequent cell death. nih.gov

Derivatives containing pyridine and related heterocyclic rings have been investigated as modulators of topoisomerase activity. nih.gov For example, various 2,4,6-trisubstituted pyridine derivatives have been synthesized and evaluated for their ability to inhibit topoisomerase I. nih.gov In the context of TOP2, novel 9-anilinothiazolo[5,4-b]quinoline derivatives have been shown to possess cytotoxic activity linked to the inhibition of human topoisomerase II. drugbank.com The structure-activity relationship studies of these compounds indicate that specific substitutions on the anilino ring influence their cytotoxic and enzyme-inhibitory potential. drugbank.com The development of new molecules targeting topoisomerases remains an active area of research to overcome limitations such as drug resistance and side effects associated with current therapies. mdpi.com

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132), thereby terminating its action at cholinergic synapses. drugbank.com Inhibition of these enzymes increases acetylcholine levels and is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.comnih.gov

A wide range of compounds, both natural and synthetic, have been identified as cholinesterase inhibitors. nih.gov This includes compounds with various heterocyclic scaffolds. For instance, certain pyridine-2(H)-one and nicotinonitrile derivatives have demonstrated significant inhibitory activity against both AChE and BChE. researchgate.net Similarly, O-aromatic N,N-disubstituted carbamates and thiocarbamates have shown weak to moderate inhibition of both enzymes, with some derivatives exhibiting selectivity for BChE. nih.gov The inhibitory mechanism of these compounds can be either reversible or pseudo-irreversible, and their efficacy is often compared to established drugs like galantamine and rivastigmine. nih.gov Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the active sites of AChE and BChE, revealing key interactions with amino acid residues. researchgate.net

Molecular Mechanisms of Action

The biological activities of this compound derivatives and their analogues are underpinned by specific interactions at the molecular level. The pyridine and nitroalkene moieties contribute to a range of mechanisms through which these compounds can modulate cellular processes.

The inhibition of enzymes is a primary mechanism of action. In the case of Protein Tyrosine Kinases (PTKs) , pyridine-containing inhibitors can bind to the ATP-binding site of the kinase domain, competing with the endogenous ATP and thereby preventing the phosphorylation of substrate proteins. This action blocks the downstream signaling cascades that promote cell proliferation and survival. Some advanced inhibitors achieve high selectivity by targeting allosteric sites, such as the pseudokinase domain of TYK2, which regulates the activity of the kinase domain. nih.gov

For ATP synthase , inhibitors can act on different parts of the enzyme complex. For example, some compounds bind to the F1 subunit, which contains the catalytic sites for ATP synthesis, while others target the F0 subunit, which forms the proton channel in the membrane. nih.gov The binding of an inhibitor can physically obstruct the rotational movement of the enzyme's subunits, which is essential for the catalytic cycle of ATP synthesis. nih.gov The presence of a nitro group can be crucial for the binding and inhibitory potency of a compound against ATP synthase. researchgate.net

The modulation of Topoisomerase II activity by certain heterocyclic compounds involves the stabilization of the covalent complex formed between the enzyme and DNA. nih.gov These "poisons" interfere with the re-ligation step of the enzyme's catalytic cycle, leading to the accumulation of DNA double-strand breaks. nih.gov The cell's DNA damage response is then activated, and if the damage is too extensive to be repaired, apoptosis is triggered. The hydrophobicity and electronic properties of the inhibitor can significantly influence its ability to interact with the Topoisomerase II-DNA complex. drugbank.com

Inhibition of cholinesterases by related compounds often involves binding to the active site of the enzyme. The active site of cholinesterases contains a catalytic triad (B1167595) and a peripheral anionic site. Inhibitors can interact with one or both of these sites. researchgate.net Carbamate-based inhibitors, for example, act as pseudo-irreversible inhibitors by carbamylating a serine residue in the active site, which renders the enzyme inactive until the carbamyl group is slowly hydrolyzed. nih.gov Other inhibitors may bind non-covalently and reversibly, competing with acetylcholine for access to the active site. nih.gov

Beyond direct enzyme inhibition, the electrophilic nature of the nitroalkene group allows for covalent modification of cellular proteins through Michael addition. This mechanism can lead to the modulation of signaling pathways regulated by redox-sensitive proteins, such as those involved in inflammation and oxidative stress responses. researchgate.net

Data from Research Findings

Table 1: Cholinesterase Inhibitory Activity of Selected Pyridine Derivatives Data based on related pyridine structures, not direct derivatives of this compound.

| Compound Type | Target Enzyme | IC50 Value (µM) | Reference |

| Pyridine-2(H)-one derivative (Compound 2) | AChE | 20.47 ± 1.10 | researchgate.net |

| Pyridine-2(H)-one derivative (Compound 2) | BChE | 46.15 ± 2.20 | researchgate.net |

| Furo[2,3-b]pyridine derivative (Compound 5) | AChE | 40.5 ± 1.28 | researchgate.net |

| Furo[2,3-b]pyridine derivative (Compound 6) | AChE | 43.4 ± 0.61 | researchgate.net |

Interaction with ATP-Binding Sites

There is no available research that describes the interaction of this compound or its derivatives with ATP-binding sites on proteins, including kinases. As such, its potential as a kinase inhibitor or its ability to modulate the function of other ATP-dependent enzymes remains uncharacterized.

Influence on Cellular Processes:

There are no published studies that have evaluated the effect of this compound on cell proliferation. Therefore, its potential cytotoxic or cytostatic activities against cancerous or normal cell lines have not been determined.

The influence of this compound on the process of cellular differentiation has not been a subject of scientific investigation. There is no data available to suggest whether this compound can induce or inhibit the differentiation of various cell types.

No research has been conducted to determine if this compound can modulate cellular metabolism. Its effects on metabolic pathways such as glycolysis, oxidative phosphorylation, or lipid metabolism are currently unknown.

The effect of this compound on cell migration has not been documented in scientific literature. Its potential to either promote or inhibit cell motility, which is a key process in development and disease, remains to be investigated.

Identification and Analysis of Molecular Targets

While direct experimental studies on the specific molecular targets of this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest potential interactions with key biological entities, such as the TRPC6 channel and Topoisomerase II.

Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6): The TRPC6 channel, a non-selective cation channel, has been implicated in the pathogenesis of cardiac and renal diseases, making it a viable therapeutic target. nih.govresearchgate.net Inhibition of TRPC6 has been shown to ameliorate fibrosis and organ dysfunction. nih.govresearchgate.net Pharmacological inhibition of TRPC6 by various small molecules, such as the pyrazole (B372694) derivative BTP2 and the novel inhibitor PCC0208057, has demonstrated therapeutic potential, including the suppression of cancer cell proliferation. nih.govfrontiersin.org Given that various heterocyclic compounds can modulate ion channels, it is plausible that derivatives of this compound could interact with the TRPC6 channel, although this requires experimental validation.

Topoisomerase II: Topoisomerase II is a crucial enzyme in DNA replication and a well-established target for anticancer drugs. nih.gov These drugs, often referred to as Topoisomerase II poisons, stabilize the enzyme-DNA complex, leading to cytotoxic DNA breaks. nih.govembopress.org Pyridine derivatives are a known class of compounds that can exhibit Topoisomerase II inhibitory activity. chemijournal.com Furthermore, nitroaromatic compounds and their derivatives have been investigated as potential anticancer agents, with some exhibiting inhibitory effects on Topoisomerase II. nih.gov The nitroethenyl group in this compound is an electron-withdrawing group that could participate in interactions within the enzyme's active site, suggesting a potential, yet unconfirmed, role as a Topoisomerase II inhibitor.

Ligand-Target Interaction Analysis via Molecular Docking and Computational Screening

Molecular docking and computational screening are powerful tools for predicting the binding modes and affinities of small molecules to their biological targets. frontiersin.org For derivatives of this compound, these methods can provide insights into potential interactions with targets like TRPC6 and Topoisomerase II. Studies on structurally related β-nitrostyrene and nitropyridine derivatives have demonstrated the utility of these computational approaches. nih.govmdpi.com

| Compound Class | Target Protein | Key Interactions Observed/Predicted | Reference |

| β-Nitrostyrene derivatives | SARS-CoV-2 3CL protease | Hydrogen bonding, hydrophobic interactions | nih.gov |

| 3,4-Dimethoxy-β-nitrostyrene derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | Hydrogen bonds with active site residues (Ser216, Arg221) | mdpi.com |

| Pyridine derivatives | Various cancer-related kinases | Hydrogen bonding within the active pocket | chemijournal.com |

| 4-Nitroimidazole derivatives | Cancer cell lines (MCF-7, PC3, etc.) | Aromatic interactions (π-π stacking) | researchgate.net |

Cation-π Interactions

Cation-π interactions are significant non-covalent interactions in biological systems, where a cation interacts with the face of an electron-rich π system. The pyridine ring, being an aromatic system, can participate in such interactions. In a biological context, the electron-rich π-cloud of the pyridine ring in a this compound derivative could interact with cationic residues like lysine (B10760008) (Lys) or arginine (Arg) present in the active site of a target protein.

Hydrogen Bonding Networks with Active Site Residues

Hydrogen bonds are critical for the specificity and stability of ligand-protein interactions. The methoxy (B1213986) group (-OCH3) and the nitro group (-NO2) of this compound contain oxygen atoms that can act as hydrogen bond acceptors. Molecular docking studies on related nitrostyrene (B7858105) derivatives have shown the formation of hydrogen bonds with amino acid residues in the active sites of enzymes. mdpi.com For instance, in the case of PTP1B, derivatives of 3,4-dimethoxy-β-nitrostyrene were predicted to form hydrogen bonds with serine and arginine residues. mdpi.com It is therefore highly probable that derivatives of this compound would also engage in hydrogen bonding with polar residues of their target proteins.

Biological Applications as Precursors for Biologically Active Scaffolds

Nitropyridines are versatile intermediates in organic synthesis, serving as precursors for a wide range of biologically active molecules. researchgate.netnih.gov The nitro group can be readily reduced to an amino group, which can then be further functionalized. For example, 2-methoxy-5-aminopyridine, a reduction product of a related nitropyridine, is an intermediate in the synthesis of the antimalarial drug malaridine. google.com This highlights the potential of the 2-methoxypyridine (B126380) scaffold as a building block for more complex and potent therapeutic agents. The vinyl group in this compound also offers a site for further chemical modification to generate diverse derivatives.

Antimicrobial Potential of Heterocyclic Derivatives

| Pyridine Derivative Class | Tested Microorganisms | Observed Activity | Reference |

| 2-amino-5-substituted pyridines | S. aureus, B. subtilis | High activity, MIC as low as 0.039 µg/mL for some derivatives | researchgate.net |

| Isonicotinic acid hydrazide derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Active with MIC values in the low µM range | mdpi.com |

| Polyfunctionally substituted pyridines | S. aureus, B. subtilis, E. coli, B. cereus, A. niger | Moderate to severe effects against various strains | scispace.com |

| Pyrrolidine-2,5-dione fused pyridines | Various bacteria and yeasts | Moderate to low antimicrobial activities | nih.gov |

Future Research Directions and Potential Academic Applications

Development of Novel Synthetic Routes to Complex 2-Methoxy-5-(2-nitroethenyl)pyridine Architectures

The primary route for synthesizing this compound is the Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde. wikipedia.orgorganic-chemistry.org This typically involves the base-catalyzed condensation of 2-methoxy-5-formylpyridine with nitromethane (B149229), which subsequently dehydrates to yield the nitroalkene. organic-chemistry.org

Future research should focus on refining and expanding upon this synthetic foundation. A key area for development is the creation of asymmetric Henry reactions to produce chiral analogues. organic-chemistry.org The exploration of novel catalysts, such as chiral copper(II) complexes, could provide enantioselective control, leading to stereochemically pure compounds with potentially distinct biological activities. mdpi.com

Furthermore, research into multicomponent reactions (MCRs) incorporating the this compound scaffold could lead to the rapid assembly of complex molecular architectures. nih.gov Developing one-pot syntheses that combine the formation of the nitroalkene with subsequent functionalization would represent a significant advance in synthetic efficiency. The goal is to move beyond simple analogues to construct intricate, three-dimensional structures suitable for advanced material or medicinal applications.

| Potential Synthetic Strategy | Precursors | Key Transformation | Potential Outcome |

| Asymmetric Synthesis | 2-methoxy-5-formylpyridine, Nitromethane | Chiral Catalyst-mediated Henry Reaction | Enantiomerically enriched derivatives |

| Multicomponent Reactions | 2-methoxy-5-formylpyridine, Nitromethane, Nucleophile | One-pot Tandem Reaction | Highly substituted, complex pyridine (B92270) structures |

| Flow Chemistry Synthesis | 2-methoxy-5-formylpyridine, Nitromethane | Continuous Flow Reactor | Improved yield, safety, and scalability |

Exploration of Uncharted Reactivity and Transformation Pathways

The reactivity of this compound is largely dictated by the electron-deficient nitroethenyl moiety, which makes it a potent electrophile. wikipedia.org This functional group is an excellent Michael acceptor and can participate in various cycloaddition reactions. wikipedia.orgnih.gov

Future investigations should systematically explore the compound's reactivity with a diverse range of nucleophiles and dienes. The nitroethenyl group is a versatile precursor that can be transformed into numerous other functional groups. wikipedia.orgnih.gov A primary avenue of research is the reduction of the nitro group. This can be achieved using reagents like iron in acid or catalytic hydrogenation to yield the corresponding amine, opening pathways to amides, sulfonamides, and other nitrogen-containing derivatives. masterorganicchemistry.com This transformation is crucial as it converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the pyridine ring. masterorganicchemistry.com

Other potential transformations of the nitroalkene moiety that warrant investigation include its conversion to ketones via the Nef reaction, or its use in [4+2] and [3+2] cycloaddition reactions to construct novel heterocyclic systems. wikipedia.orgnih.gov

Rational Design of Highly Functionalized Derivatives with Tailored Molecular Interactions

Rational drug design principles can be applied to the this compound scaffold to create derivatives with specific biological activities. nih.govnih.gov Structure-activity relationship (SAR) studies are a cornerstone of this approach, aiming to understand how specific structural modifications influence biological function. nih.gov

Future research should focus on the systematic functionalization of the pyridine ring and the nitroethenyl group. For instance, the introduction of additional substituents, such as halogens or bulky groups, on the pyridine ring could modulate the compound's lipophilicity and steric profile, thereby influencing its interaction with biological targets. nih.gov Studies on related pyridine derivatives have shown that the presence and position of methoxy (B1213986) groups can enhance antiproliferative activity. nih.gov The design of novel chalcone (B49325) and nicotinic acid hydrazide analogues based on the pyridine scaffold has also proven to be a successful strategy in developing new therapeutic agents. mdpi.commdpi.com By creating a library of derivatives and screening them for activity against various targets, a detailed SAR can be established, guiding the design of more potent and selective molecules.

In-depth Mechanistic Studies of Chemical and Biological Processes

A thorough understanding of the mechanisms governing the reactions and biological actions of this compound derivatives is essential for their rational development. rsc.org Mechanistic studies can elucidate reaction pathways, identify key intermediates, and explain observed stereoselectivity.

Future research should employ kinetic and spectroscopic studies to probe the mechanism of the Henry reaction used in its synthesis. wikipedia.orgorganic-chemistry.org This includes investigating the role of the catalyst, solvent, and base in influencing reaction rates and outcomes. For its biological applications, mechanistic studies would involve identifying the molecular targets of active derivatives and characterizing the binding interactions at the atomic level. Understanding how these compounds induce apoptosis or arrest the cell cycle in cancer cells, for example, would be a key area of investigation. nih.gov

Advanced Computational Modeling for Structure-Reactivity and Structure-Activity Relationship (SAR) Elucidation

Computational chemistry offers powerful tools for investigating the properties of this compound and its derivatives. mdpi.com Density Functional Theory (DFT) calculations can be used to model molecular structure, vibrational spectra, and electronic properties, providing insights into the molecule's reactivity. researchgate.netresearchgate.netnih.govjocpr.com

Future academic work should heavily leverage these computational methods. DFT studies can predict reactivity hotspots, such as the sites most susceptible to nucleophilic or electrophilic attack, guiding synthetic efforts. mdpi.comresearchgate.net Molecular docking simulations can be employed to predict the binding affinity and orientation of derivatives within the active sites of various protein targets, such as kinases or receptors. nih.govnih.gov These in silico studies are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the discovery process. nih.gov Quantitative structure-activity relationship (QSAR) models can be developed to correlate calculated molecular descriptors with observed biological activity, further refining the design of new, more potent analogues. mdpi.com

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Reactivity Analysis | Molecular geometry, electronic structure, vibrational frequencies, reaction pathways. researchgate.netresearchgate.net |

| Molecular Docking | Drug Design | Binding affinity, binding mode, protein-ligand interactions. nih.govnih.govashdin.com |

| QSAR | SAR Elucidation | Correlation of molecular properties with biological activity. mdpi.comnih.gov |

| Molecular Dynamics (MD) | Biological Interactions | Stability of ligand-protein complexes, conformational changes. mdpi.com |

Application as Key Intermediates for the Synthesis of Natural Products and Complex Molecular Architectures

The structural motifs present in this compound make it a valuable building block for the synthesis of more complex molecules. Pyridine rings are common scaffolds in a vast number of natural products and pharmacologically active compounds. nih.govpsu.edu The versatile nitroethenyl group can be converted into a variety of other functionalities, making it a powerful synthetic handle. wikipedia.orgnih.gov

A promising direction for future research is the utilization of this compound as a key intermediate in the total synthesis of natural products, particularly alkaloids. The nitro group can be reduced to an amine, which can then be used in cyclization reactions to form new heterocyclic rings. masterorganicchemistry.com The ability to introduce functionality at both the 5-position (via the nitroethenyl group) and other positions on the pyridine ring provides a strategic advantage for constructing complex molecular frameworks. psu.edu

Exploration of Novel Pharmacological Target Interactions at the Molecular Level

Pyridine-containing molecules are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and neurological effects, by interacting with a diverse range of pharmacological targets. nih.govnih.govmdpi.com The unique electronic and structural features of this compound suggest that its derivatives could interact with novel biological targets.

Future research should involve screening a library of its derivatives against a wide panel of pharmacological targets. Molecular docking and other computational techniques can be used to identify potential protein targets in silico. nih.govashdin.com Subsequent in vitro binding assays and enzymatic assays can then validate these computational predictions. This exploration could uncover interactions with previously undrugged proteins or reveal novel mechanisms of action, opening up new avenues for therapeutic intervention. The goal is to move beyond known target classes and explore the full pharmacological potential of this versatile chemical scaffold.

Q & A

Q. What are the established synthetic routes for 2-Methoxy-5-(2-nitroethenyl)pyridine, and how do reaction conditions influence yield?

Answer: A common approach involves nitrovinyl group introduction via condensation of 2-methoxy-5-pyridinecarbaldehyde with nitroethane under acidic catalysis. Key parameters include:

- Catalyst selection: Use of ammonium acetate or piperidine in acetic acid (70–80°C, 4–6 hours) achieves yields of 65–75% .

- Solvent optimization: Polar aprotic solvents (e.g., DMF) improve nitroethenylation efficiency compared to non-polar solvents .

- Purification: Column chromatography (silica gel, 20–50% ethyl acetate/hexanes) removes unreacted aldehydes .

Table 1: Synthetic Method Comparison

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Condensation | NH₄OAc | AcOH | 70 | |

| Cross-coupling | Pd(PPh₃)₄ | THF | 52 |

Q. How should researchers characterize this compound spectroscopically, and what are the critical spectral markers?

Answer:

- ¹H NMR: The nitroethenyl group shows characteristic doublets for vinyl protons (δ 7.8–8.2 ppm, J = 13–15 Hz). Methoxy protons resonate at δ 3.9–4.1 ppm .

- IR: Strong absorption at 1520–1550 cm⁻¹ (C=C) and 1350–1380 cm⁻¹ (NO₂ asymmetric stretch) confirms nitrovinyl functionality .

- Mass Spec: Molecular ion peak at m/z 194 (M⁺) with fragmentation at m/z 149 (loss of NO₂) .

Q. What safety protocols are critical when handling this compound?

Answer:

- Toxicity: Classified as harmful if swallowed (R22) and irritating to eyes/skin (R36/37/38). Use nitrile gloves and fume hoods .

- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First aid: For eye exposure, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for nitrovinyl group installation?

Answer: Discrepancies often arise from:

- Oxygen sensitivity: Nitrovinyl intermediates degrade under aerobic conditions. Use inert atmospheres (N₂/Ar) to stabilize yields .

- Substrate purity: Trace aldehydes in 2-methoxy-5-pyridinecarbaldehyde reduce efficiency. Pre-purify via recrystallization (ethanol/water) .

- Catalyst loading: Excess ammonium acetate (>10 mol%) promotes side reactions; optimize to 5–7 mol% .

Q. What strategies improve the compound’s stability in biological assays?

Answer:

- pH control: Degradation accelerates in basic conditions (pH > 8). Use phosphate buffers (pH 6–7.5) for aqueous solutions .

- Light protection: Nitro groups are photolabile. Store solutions in amber vials and minimize UV exposure .

- Lyophilization: For long-term storage, lyophilize and store at –20°C under nitrogen .

Table 2: Stability Under Various Conditions

| Condition | Degradation Rate (%) | Reference |

|---|---|---|

| pH 7.4, 25°C | <5 (24h) | |

| pH 9.0, 25°C | 40 (24h) | |

| UV light, 6h | 75 |

Q. How can cross-coupling reactions expand the utility of this compound in medicinal chemistry?

Answer: The pyridine core supports Suzuki-Miyaura couplings. Example protocol:

- Borylation: React with bis(pinacolato)diboron (PdCl₂(dppf), KOAc, DMSO, 80°C) to install boronate esters .

- Coupling partners: Aryl bromides (e.g., 4-bromobenzotrifluoride) yield biaryl derivatives for kinase inhibitor studies .

- Yield optimization: Use Pd catalysts with bulky ligands (XPhos) to suppress homocoupling .

Q. What analytical methods address discrepancies in NMR data for derivatives?

Answer:

Q. How does the nitrovinyl group influence electrochemical properties in materials science applications?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.